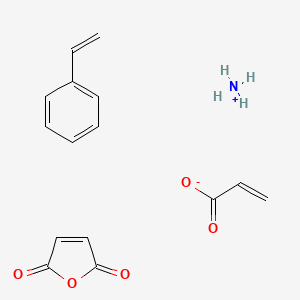
Azanium;furan-2,5-dione;prop-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid with ethenylbenzene and 2,5-furandione, followed by neutralization with ammonium. This compound is known for its unique properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt involves the polymerization of 2-propenoic acid (acrylic acid) with ethenylbenzene (styrene) and 2,5-furandione (maleic anhydride). The polymerization process typically occurs through free radical polymerization, initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, such as toluene or xylene, at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The monomers are fed into a reactor along with the initiator and solvent. The reaction conditions are carefully controlled to ensure consistent polymer quality. After polymerization, the resulting polymer is neutralized with ammonium hydroxide to form the ammonium salt.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer backbone are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism by which 2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt exerts its effects is primarily through its polymeric structure. The polymer chains can interact with various substrates through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions enable the polymer to adhere to surfaces, encapsulate molecules, and form stable films and coatings.
Comparison with Similar Compounds
Similar Compounds
Poly(acrylic acid-co-styrene): A copolymer of acrylic acid and styrene, similar in structure but without the maleic anhydride component.
Poly(maleic anhydride-co-styrene): A copolymer of maleic anhydride and styrene, lacking the acrylic acid component.
Poly(acrylic acid-co-maleic anhydride): A copolymer of acrylic acid and maleic anhydride, without the styrene component.
Uniqueness
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt is unique due to the combination of all three monomers in its structure. This combination imparts a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of ammonium salt also enhances its solubility in water, which is advantageous for certain industrial and biomedical applications.
Properties
CAS No. |
57816-63-4 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
azanium;furan-2,5-dione;prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;1-2-3(4)5;/h2-7H,1H2;1-2H;2H,1H2,(H,4,5);1H3 |
InChI Key |
NLKJHUORJQXBAT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC(=O)[O-].C1=CC(=O)OC1=O.[NH4+] |
Related CAS |
57816-63-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















